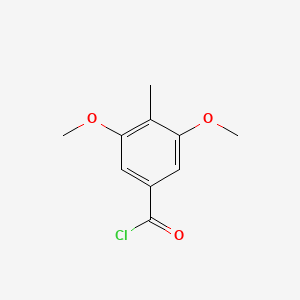![molecular formula C14H10Cl2O3 B1322637 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 938273-34-8](/img/structure/B1322637.png)
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, also known as 2,6-Dichlorobenzyloxybenzoic acid, is an organic compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Application in Proteomics Research
- Specific Scientific Field : Proteomics Research .
- Summary of the Application : “3-[(2,6-Dichlorobenzyl)oxy]benzoic acid” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis and interactions.
- Results or Outcomes : The outcomes of its use in proteomics research can also vary greatly. It could potentially lead to new insights into protein structures and functions, although specific results would depend on the exact nature of the research .
Application in Alzheimer’s Disease Drug Development
- Specific Scientific Field : Medicinal Chemistry and Drug Discovery .
- Summary of the Application : This compound has been used in the synthesis of 3- and 4-((phenylcarbamoyl)oxy)benzoic acids, which can be reacted with amines to produce phenyl phenylcarbamate moiety containing amides as new potential anti-Alzheimer disease drugs .
- Methods of Application : A simple (3 steps) and effective (overall yields 76–90%) method for preparing 3- and 4-((phenylcarbamoyl)oxy)benzoic acids has been developed . These acids can then be reacted with amines to produce the desired compounds .
- Results or Outcomes : The synthesized carboxylic acids are important building blocks with potential use in medicinal chemistry and drug discovery . They could potentially lead to the development of new drugs for treating Alzheimer’s disease .
Application in Western Blot Analysis
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : This compound is used as a blocking reagent in Western Blot analysis . Western Blot is a widely used analytical technique used in molecular biology, biochemistry, and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
- Methods of Application : In a typical Western Blot experiment, proteins are separated by gel electrophoresis and transferred onto a membrane. The membrane is then incubated with “3-[(2,6-Dichlorobenzyl)oxy]benzoic acid” to block non-specific binding sites, followed by incubation with a specific antibody .
- Results or Outcomes : The use of this compound in Western Blot analysis can help improve the specificity and sensitivity of the assay, leading to more accurate and reliable results .
Application in Drug Development for Cardiovascular Diseases
- Specific Scientific Field : Medicinal Chemistry and Drug Discovery .
- Summary of the Application : A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA), which is famous for preventing platelet aggregation .
- Methods of Application : Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
- Results or Outcomes : This review focuses on the discovery, potential activity, and benefits of 3-CH2Cl and the possible molecular mechanisms of its regulations in health and disease . Thus, this review may prove to be beneficial for the utilization of 3-CH2Cl as a potential alternative drug to substitute ASA .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : This compound is used as a biochemical in various types of biochemical research . It can be used in a variety of experiments involving biochemical reactions and interactions.
- Results or Outcomes : The outcomes of its use in biochemical research can also vary greatly. It could potentially lead to new insights into biochemical reactions and interactions, although specific results would depend on the exact nature of the research .
Application in Blocking Reagents for Western Blot
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : This compound is used as a blocking reagent in Western Blot applications . Western Blot is a widely used analytical technique in molecular biology and biochemistry to detect specific proteins in a sample of tissue homogenate or extract.
- Methods of Application : In a typical Western Blot experiment, proteins are separated by gel electrophoresis and transferred onto a membrane. The membrane is then incubated with “3-[(2,6-Dichlorobenzyl)oxy]benzoic acid” to block non-specific binding sites, followed by incubation with a specific antibody .
- Results or Outcomes : The use of this compound in Western Blot analysis can help improve the specificity and sensitivity of the assay, leading to more accurate and reliable results .
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDANUTVEPGEOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)









![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)


